molecular formula C18H18N2O2 B12092413 N-(2-benzoylphenyl)pyrrolidine-2-carboxamide

N-(2-benzoylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B12092413
M. Wt: 294.3 g/mol
InChI Key: UYECSIRRUVGDMV-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a chiral pyrrolidine-based compound characterized by a benzoyl group at the ortho position of the phenyl ring attached to the pyrrolidine-2-carboxamide backbone. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of 294.35 g/mol . The compound is widely utilized in asymmetric synthesis as a chiral auxiliary or ligand due to its ability to enforce stereochemical control. For example, (S)-configured derivatives of this compound, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, form part of Ni(II) complexes critical for synthesizing tailor-made α-amino acids under mild conditions .

Properties

IUPAC Name

N-(2-benzoylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYECSIRRUVGDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Benzoylphenyl Intermediate: The initial step involves the preparation of the benzoylphenyl intermediate. This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be accomplished by reacting the benzoylphenyl intermediate with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Amidation: The final step is the amidation reaction, where the carboxylic acid group of the pyrrolidine ring is converted into an amide. This can be achieved using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoylphenyl or pyrrolidine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoylphenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)pyrrolidine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoylphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Chiral Auxiliary Derivatives

  • 2-FBPB : The substitution of the pyrrolidine N with a 2-fluorobenzyl group (vs. benzyl in the parent compound) improves enantiopurity (>99% e.e. after recrystallization) and utility in asymmetric catalysis .
  • Hydrogen Bonding Effects : The o-benzoyl group in this compound sterically hinders two-center intramolecular hydrogen bonds, unlike oxalamide derivatives, which form three-center bonds for enhanced stability .

Enzyme Substrates

  • N-(4-nitrophenyl)pyrrolidine-2-carboxamide (Pro-pNA): Functions as a chromogenic substrate for prolyl aminopeptidase, enabling enzymatic activity assays via spectrophotometric detection .

Pharmacokinetic and Stability Considerations

  • Chemical Stability : Replacement of hydroxyl groups with heterocycles in thrombin inhibitors derived from pyrrolidine-2-carboxamide scaffolds improves chemical stability and pharmacokinetic profiles (e.g., compound 10 in ).
  • Solubility : Intramolecular hydrogen bonding in oxalamide derivatives enhances solubility in polar solvents compared to acetamide analogs .

Biological Activity

N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide, a compound with significant potential in medicinal chemistry, has attracted attention due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by empirical studies.

The synthesis of this compound typically involves a multi-step process starting from (S)-pyrrolidine-2-carboxylic acid and 2-benzoylphenylamine. The formation of the amide bond is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Chemical Characteristics:

  • Molecular Formula: C16H16N2O2
  • Molecular Weight: Approximately 284.31 g/mol
  • Appearance: White to yellow crystalline powder
  • Melting Point: 100°C to 105°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzoyl and pyrrolidine moieties enhances its binding affinity and specificity, potentially modulating cellular pathways involved in pain management and inflammation .

1. Antinociceptive and Analgesic Effects

Preliminary studies indicate that this compound exhibits notable analgesic properties . Research suggests that it may act on pain pathways by inhibiting specific receptors involved in nociception. For instance, compounds with similar structures have demonstrated efficacy in reducing pain responses in animal models .

2. Antimicrobial Activity

This compound has shown promising results against various bacterial strains. Studies have evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to established antibiotics .

Bacterial Strain Inhibition Zone (mm) Comparison Antibiotic
Staphylococcus aureus15Ampicillin
Escherichia coli18Ciprofloxacin

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Investigations into its effects on cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells, such as breast and lung cancer .

Cell Line IC50 (µM) Control IC50 (µM)
MCF-7 (Breast)12.525
A549 (Lung)1530

Case Studies

Case Study 1: Analgesic Efficacy
A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain responses measured by the hot plate test, indicating its potential as an analgesic agent.

Case Study 2: Antimicrobial Assessment
In vitro testing against multi-drug resistant strains of E. coli showed that the compound inhibited bacterial growth effectively, suggesting its utility in developing new antimicrobial therapies.

Q & A

Q. What strategies improve selectivity for target receptors in pyrrolidine-2-carboxamide derivatives?

  • Methodological Answer : Computational modeling (e.g., molecular dynamics simulations) identifies key binding-pocket residues. Introducing chiral centers (e.g., (S)-configuration at pyrrolidine C2) enhances enantioselectivity. Pharmacophore mapping optimizes steric and electronic complementarity, reducing off-target effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

  • Methodological Answer : Variability may stem from impurities in starting materials or solvent traces. Mitigate by:
  • Purifying reagents via column chromatography before use.
  • Standardizing reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
  • Replicating procedures with strict stoichiometric control and reporting average yields across ≥3 trials .

Q. Why do similar derivatives exhibit divergent pharmacological profiles?

  • Methodological Answer : Minor structural changes (e.g., benzyl vs. tosyl groups) alter pharmacokinetics (e.g., CYP450 metabolism) or pharmacodynamics (e.g., receptor affinity). Comparative studies using isothermal titration calorimetry (ITC) quantify binding thermodynamics, while proteomic profiling identifies off-target interactions .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances nucleophilicity
Temperature150°CAccelerates reaction rate
Reaction Time5 daysEnsures complete conversion
Amine Excess3MDrives equilibrium

Q. Table 2: Advanced Characterization Techniques

TechniqueApplicationExample Data
X-ray CrystallographyConformational analysisR factor = 0.034
HRMSMolecular weightm/z 384.48 (C₂₅H₂₄N₂O₂)
Molecular DockingBinding affinityΔG = -9.2 kcal/mol

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